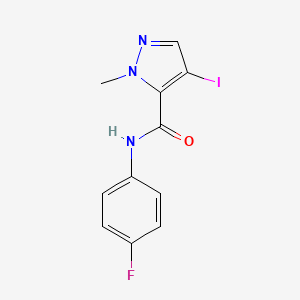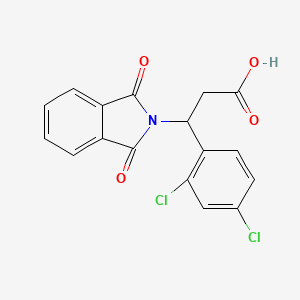
N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as FIM-Pyrazole, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been found to have a high affinity for a specific type of enzyme known as the protein kinase CK2, which plays a key role in regulating cell growth and survival. In
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its ability to bind to the active site of CK2 and inhibit its activity. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in cell growth and survival. By inhibiting CK2 activity, N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide may have the potential to disrupt these processes and induce cell death in cancer cells or reduce inflammation in other diseases.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models of disease, and improve cognitive function in mouse models of Alzheimer's disease. Additionally, N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been found to have low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high affinity for CK2, which allows for efficient inhibition of the enzyme. Additionally, N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to have low toxicity in animal models, which makes it a safer alternative to other CK2 inhibitors. One limitation of using N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide in different types of cancer and to identify the optimal dosage and administration route. Another area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Studies have shown that N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can improve cognitive function in mouse models of Alzheimer's disease, but further research is needed to determine its potential as a human therapeutic agent. Finally, there is interest in developing N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide analogs with improved solubility and potency, which could lead to the development of more effective therapeutic agents.
Scientific Research Applications
N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been the subject of scientific research due to its potential as a therapeutic agent. It has been found to have a high affinity for the protein kinase CK2, which plays a key role in regulating cell growth and survival. CK2 has been implicated in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit CK2 activity in vitro and in vivo, suggesting that it may have therapeutic potential for these diseases.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-iodo-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FIN3O/c1-16-10(9(13)6-14-16)11(17)15-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMDQIRCFHDHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]amino}-6-hydroxy-4-methyl-7-oxopteridin-8(7H)-yl]benzoate](/img/structure/B4325730.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4325735.png)
![2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4325739.png)

![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-bromobenzylidene)-2-(3-bromophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325746.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-(3-nitrophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325754.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(2-furylmethylene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325782.png)
![4-[4-acetyl-5-(4-bromophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B4325793.png)
![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4325799.png)
![4-[(4-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1H-imidazol-5-yl)methyl]phenol](/img/structure/B4325805.png)
![1-(3-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)ethanone](/img/structure/B4325819.png)
![N'-[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]-N,N-diethylbenzene-1,4-diamine](/img/structure/B4325820.png)
![N-(2,5-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4325828.png)
![5'-bromo-6-chloro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4325835.png)